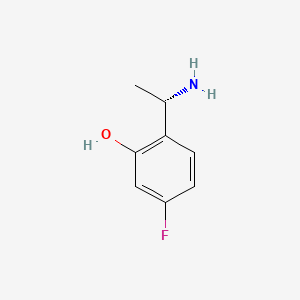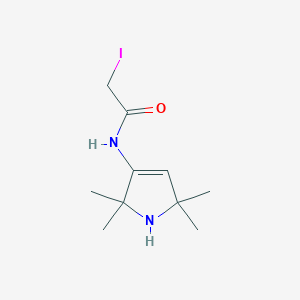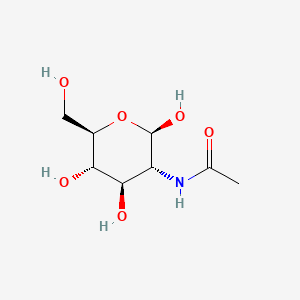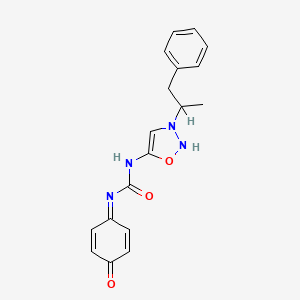
p-Hydroxymesocarb
Übersicht
Beschreibung
p-Hydroxymesocarb is a hydroxylated metabolite of mesocarb, a central nervous system stimulant. It is primarily known for its role in doping control analyses, where it serves as a key marker for the detection of mesocarb use. The compound is characterized by the presence of a hydroxyl group attached to the para position of the mesocarb molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxymesocarb involves the hydroxylation of mesocarb. This can be achieved through enzymatic reactions using human liver proteins or through chemical synthesis. The chemical synthesis typically involves the use of hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group at the para position.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced analytical and synthetic capabilities. The process involves the extraction of mesocarb metabolites from biological samples, followed by purification and characterization using techniques such as liquid chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
p-Hydroxymesocarb undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dehydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which can be analyzed and characterized using advanced analytical techniques .
Wissenschaftliche Forschungsanwendungen
p-Hydroxymesocarb has several scientific research applications, including:
Chemistry: Used as a reference material in doping control analyses and for the development of new analytical methods.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for mesocarb use.
Industry: Utilized in quality assurance and the development of analytical standards
Wirkmechanismus
The mechanism of action of p-Hydroxymesocarb involves its interaction with various molecular targets and pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation with sulfate or glucuronic acid. These metabolites are then excreted in the urine, making them useful markers for doping control analyses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesocarb: The parent compound, known for its stimulant effects.
p-Hydroxymesocarb Sulfate: A conjugated metabolite of this compound.
Other Hydroxylated Mesocarb Metabolites: Various hydroxylated derivatives of mesocarb.
Uniqueness
This compound is unique due to its specific hydroxylation at the para position, which makes it a key marker in doping control analyses. Its distinct metabolic profile and the ability to be conjugated with sulfate or glucuronic acid further enhance its utility in analytical applications .
Eigenschaften
IUPAC Name |
1-(4-oxocyclohexa-2,5-dien-1-ylidene)-3-[3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13(11-14-5-3-2-4-6-14)22-12-17(25-21-22)20-18(24)19-15-7-9-16(23)10-8-15/h2-10,12-13,21H,11H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITIAKQQLWGTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024512 | |
| Record name | p-Hydroxymesocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72460-70-9 | |
| Record name | p-Hydroxymesocarb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxymesocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYMESOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693AB2R3XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


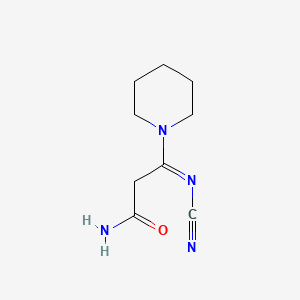
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
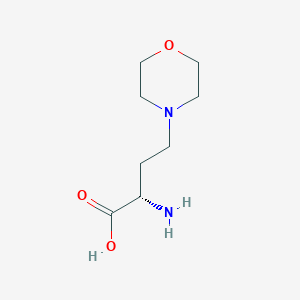
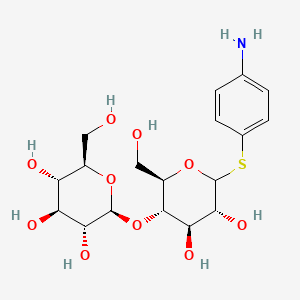
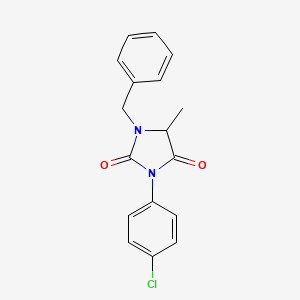

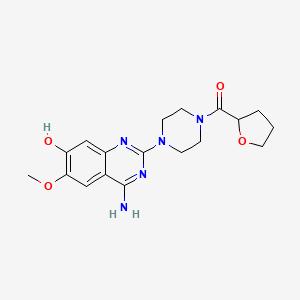
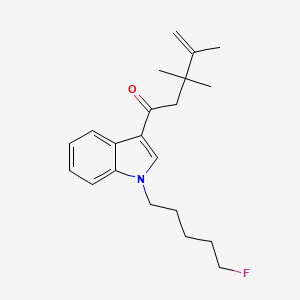
![4-[(2R)-Piperidinyl]pyridine](/img/structure/B565983.png)
![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)
